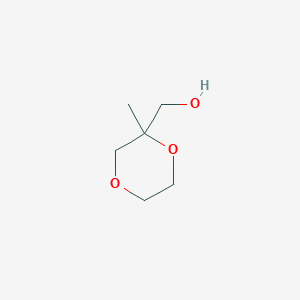

(2-Methyl-1,4-dioxan-2-yl)methanol

描述

Structure

3D Structure

属性

IUPAC Name |

(2-methyl-1,4-dioxan-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-6(4-7)5-8-2-3-9-6/h7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUQHTSFYGPIEIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCCO1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Methyl-1,4-dioxan-2-yl)methanol and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Methyl-1,4-dioxan-2-yl)methanol and structurally related dioxane derivatives. Due to the limited availability of a specific CAS number and extensive experimental data for this compound, this guide also details the properties, synthesis, and applications of closely related and well-documented compounds. This comparative approach offers valuable insights into the chemical and biological landscape of this class of molecules.

Chemical Identity and CAS Number

For the purpose of providing comprehensive data, this guide will focus on well-characterized, structurally similar compounds for which extensive information is available:

-

[2-(Hydroxymethyl)-1,4-dioxan-2-yl]methanol

-

(1,4-Dioxan-2-yl)methanol and its enantiomers

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its related compounds.

| Property | This compound | [2-(Hydroxymethyl)-1,4-dioxan-2-yl]methanol | (1,4-Dioxan-2-yl)methanol |

| CAS Number | Not Available | 2219373-95-0[1] | 143669-41-4 (racemate)[2] |

| Molecular Formula | C6H12O3 | C6H12O4[1] | C5H10O3[2] |

| Molecular Weight | 132.16 g/mol | 148.16 g/mol [1] | 118.13 g/mol [2] |

| Appearance | - | Colorless liquid or solid[1] | Colorless liquid[2] |

| Boiling Point | - | - | ~208 °C (predicted)[2] |

| Density | - | - | 1.102 g/cm³ (predicted)[2] |

| Chirality | Achiral | Prochiral | Chiral[2] |

Synthesis and Experimental Protocols

The synthesis of [2-(Hydroxymethyl)-1,4-dioxan-2-yl]methanol is typically achieved through the hydroxymethylation of 1,4-dioxane.[1]

Experimental Protocol:

-

Reaction Setup: 1,4-dioxane is mixed with formaldehyde in the presence of a basic catalyst, such as sodium hydroxide.[1]

-

Hydroxymethylation: The reaction mixture is stirred, allowing for the addition of hydroxymethyl groups to the dioxane ring.[1]

-

Purification: The desired product is isolated from the reaction mixture and any by-products through distillation or chromatography.[1]

Caption: Synthesis of [2-(Hydroxymethyl)-1,4-dioxan-2-yl]methanol.

The synthesis of (1,4-Dioxan-2-yl)methanol can be accomplished through several routes, including the catalytic hydrogenation of precursors.[2] A general procedure for the synthesis of the (S)-enantiomer is provided below.

Experimental Protocol for (S)-(1,4-dioxan-2-yl)methanol:

-

Precursor: The starting material is (2S)-2-[(benzyloxy)methyl]-1,4-dioxane.

-

Catalyst: 10% Palladium on activated carbon is used as the catalyst.

-

Reaction: The precursor is dissolved in ethanol, and the catalyst is added. The mixture is stirred under a hydrogen atmosphere for approximately 18 hours.

-

Work-up: The reaction mixture is filtered through diatomaceous earth to remove the catalyst. The filter cake is washed with ethyl acetate.

-

Isolation: The filtrate is concentrated under reduced pressure to yield the final product.

Caption: Synthesis of (S)-(1,4-Dioxan-2-yl)methanol.

Applications in Research and Drug Development

Dioxane derivatives are valuable intermediates in organic synthesis and have potential applications in pharmaceutical research.

-

Organic Synthesis: These compounds serve as building blocks for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] The hydroxyl groups can act as nucleophiles in substitution reactions or undergo oxidation to form carbonyl compounds.[1]

-

Chiral Reagents: Chiral versions, such as the enantiomers of (1,4-Dioxan-2-yl)methanol, are utilized as chiral reagents in asymmetric synthesis.[2]

-

Drug Development: The structural features of these dioxane derivatives make them interesting candidates for drug discovery. They can be incorporated into larger molecules to modulate interactions with biological targets like enzymes and receptors.[2] Some 1,3-dioxane derivatives have been investigated as modulators to overcome multidrug resistance in cancer cells.

Biological Activity and Signaling Pathways

While specific signaling pathways involving this compound are not documented, the metabolism of the parent compound, 1,4-dioxane, has been studied. The degradation of 1,4-dioxane in microorganisms often involves monooxygenase enzymes that hydroxylate the ring, leading to ring cleavage and subsequent metabolism into smaller organic molecules like ethylene glycol and glyoxylate.

Caption: Simplified metabolic pathway of 1,4-dioxane.

Conclusion

This compound represents a specific structure within the broader class of dioxane derivatives. While detailed experimental data for this particular compound is limited, a comprehensive understanding can be built by examining its closely related and well-documented analogs. The synthetic accessibility and versatile chemical nature of these compounds make them valuable tools for researchers in organic chemistry and drug discovery. Further investigation into the biological activities of this compound and similar structures could reveal novel applications in the pharmaceutical sciences.

References

(2-Methyl-1,4-dioxan-2-yl)methanol (C6H12O3): A Technical Whitepaper for Advanced Research

Disclaimer: Publicly available scientific literature and chemical databases contain limited specific experimental data for (2-Methyl-1,4-dioxan-2-yl)methanol. This technical guide has been compiled by leveraging established synthetic methodologies for analogous 2,2-disubstituted-1,4-dioxanes and predictive analysis of its physicochemical and spectroscopic properties based on structurally related compounds. The experimental protocols provided are proposed and require laboratory validation.

Introduction

This compound, with the chemical formula C6H12O3, is a heterocyclic organic compound belonging to the substituted 1,4-dioxane family. The 1,4-dioxane scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a number of biologically active molecules. The introduction of methyl and hydroxymethyl substituents at the C2 position creates a chiral center, suggesting potential applications in stereoselective synthesis and as a chiral building block for complex molecular architectures. The presence of a primary alcohol functional group also offers a handle for further chemical modifications, making it a potentially versatile intermediate in organic synthesis. This whitepaper aims to provide a comprehensive technical overview of this compound, including proposed synthetic routes, predicted physicochemical properties, and potential applications for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Data

Due to the absence of specific experimental data for this compound, the following tables summarize predicted quantitative data based on structurally similar compounds.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Basis for Prediction |

| Molecular Weight | 132.16 g/mol | Calculated from chemical formula |

| Boiling Point | 210-220 °C | Analogy with other substituted di- and trioxanes of similar molecular weight. |

| Density | 1.10 - 1.15 g/cm³ | Based on the density of related dioxane derivatives. |

| Solubility | Soluble in water and polar organic solvents | The presence of ether linkages and a hydroxyl group suggests hydrophilicity. |

| LogP | -0.5 to 0.5 | Estimated based on the hydrophilic functional groups. |

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| ~1.2 | s | 3H | -CH₃ | |

| ~2.5 | br s | 1H | -OH | |

| ~3.5 | s | 2H | -CH₂OH | |

| ~3.6-3.8 | m | 4H | -OCH₂CH₂O- (ring) | |

| ~3.9 | m | 2H | -OCH₂(C)- (ring) | |

| ¹³C NMR | Predicted δ (ppm) | Assignment | ||

| ~20 | -CH₃ | |||

| ~65 | -CH₂OH | |||

| ~66-68 | -OCH₂CH₂O- (ring) | |||

| ~70 | -OCH₂(C)- (ring) | |||

| ~98 | C(CH₃)(CH₂OH) |

Note: These are predicted values and require experimental verification.

Proposed Synthetic Routes and Experimental Protocols

Proposed Synthesis Pathway

A potential route involves the reaction of solketal (2,2-dimethyl-1,3-dioxolane-4-methanol), a readily available protected form of glycerol, with 1,2-propanediol in the presence of an acid catalyst. This would proceed via a trans-ketalization and rearrangement to form the more thermodynamically stable 1,4-dioxane ring.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize this compound from solketal and 1,2-propanediol.

Materials:

-

Solketal (1.0 eq)

-

1,2-Propanediol (1.2 eq)

-

p-Toluenesulfonic acid (p-TsOH) (0.05 eq)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dichloromethane (DCM)

-

Hexane

-

Ethyl acetate

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add solketal, 1,2-propanediol, and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Quench the reaction by adding a saturated sodium bicarbonate solution and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Experimental workflow for the proposed synthesis.

Potential Applications in Drug Development and Research

Substituted 1,4-dioxanes are recognized as important scaffolds in medicinal chemistry. The structural features of this compound suggest several potential applications:

-

Chiral Building Block: The presence of a chiral center makes this molecule a valuable starting material for the asymmetric synthesis of more complex, biologically active compounds.

-

Scaffold for Novel Therapeutics: The 1,4-dioxane ring can act as a bioisostere for other cyclic systems, and its derivatives have been explored for a range of therapeutic targets. The hydroxymethyl group provides a convenient point for derivatization to explore structure-activity relationships (SAR).

-

Solvent and Formulation Excipient: Dioxane derivatives are known for their solvent properties. The specific properties of this compound might make it suitable as a specialized solvent or as an excipient in drug formulations, although its toxicological profile would need to be thoroughly evaluated.

Conclusion

This compound is a chiral, functionalized 1,4-dioxane with potential as a versatile building block in organic synthesis and drug discovery. While specific experimental data for this compound is scarce, this whitepaper provides a foundation for its investigation by proposing a plausible synthetic route, predicting its key physicochemical and spectroscopic properties, and outlining its potential applications. Further experimental validation of the proposed synthesis and a thorough characterization of the molecule are necessary to fully unlock its potential for the scientific community.

An In-Depth Technical Guide to the ¹H NMR Spectrum of (2-Methyl-1,4-dioxan-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (2-Methyl-1,4-dioxan-2-yl)methanol. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents a predicted spectrum based on established NMR principles and data from analogous structures. This information is intended to serve as a valuable reference for researchers in compound characterization and quality control.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. These predictions are based on the analysis of chemical shifts for similar structural motifs, including the 1,4-dioxane ring system, tertiary alcohols, and methyl groups adjacent to quaternary, oxygen-bearing carbons.

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (a) | ~1.2 - 1.4 | Singlet (s) | 3H |

| -OH (b) | Variable (~1.5 - 3.0) | Singlet (s), broad | 1H |

| -CH₂OH (c) | ~3.5 - 3.7 | Singlet (s) | 2H |

| -OCH₂CH₂O- (d) | ~3.6 - 3.8 | Multiplet (m) | 4H |

| -OCH₂CH₂O- (e) | ~3.6 - 3.8 | Multiplet (m) | 2H |

Structural Elucidation and Signal Assignment

The structure of this compound contains several distinct proton environments, leading to the predicted signals in the ¹H NMR spectrum.

-

-CH₃ (a): The methyl group protons are situated on a quaternary carbon that is also bonded to an oxygen atom. This environment leads to a predicted singlet signal in the upfield region, estimated to be around 1.2 - 1.4 ppm .

-

-OH (b): The hydroxyl proton is expected to appear as a broad singlet. Its chemical shift is highly variable and dependent on factors such as solvent, concentration, and temperature. A typical range is between 1.5 and 3.0 ppm .

-

-CH₂OH (c): The two protons of the hydroxymethyl group are attached to a quaternary carbon. Due to the proximity of the electronegative oxygen atom, these protons are deshielded and are predicted to resonate as a singlet at approximately 3.5 - 3.7 ppm .

-

-OCH₂CH₂O- (d, e): The eight protons of the 1,4-dioxane ring are in a complex spin system. Due to chair-to-chair conformational flipping at room temperature, the axial and equatorial protons may become equivalent on the NMR timescale, potentially simplifying the spectrum. However, some degree of splitting is still expected. The protons on the carbons adjacent to the oxygen atoms are deshielded and are expected to appear as a multiplet in the range of 3.6 - 3.8 ppm . The protons at positions 3 and 5 (labeled 'd') and position 6 (labeled 'e') may have slightly different chemical environments, but their signals are likely to overlap significantly.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a detailed, standard methodology for the acquisition of a ¹H NMR spectrum for a small organic molecule like this compound.

1. Sample Preparation:

-

Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other options include dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD).

-

Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: An internal standard, such as tetramethylsilane (TMS), is often pre-dissolved in the deuterated solvent by the manufacturer and is used to reference the chemical shift scale to 0 ppm.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR probe (typically around 4-5 cm).

-

Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette tip during transfer to the NMR tube to prevent issues with spectral quality.

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Tuning and Matching: The NMR probe should be tuned to the correct frequency for ¹H nuclei and matched to the impedance of the instrument.

-

Locking: The spectrometer's lock system uses the deuterium signal from the solvent to stabilize the magnetic field during the experiment.

-

Shimming: The homogeneity of the magnetic field across the sample is optimized by a process called shimming. This is crucial for obtaining sharp, well-resolved peaks. Automated shimming routines are standard on modern spectrometers.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used for a routine ¹H spectrum.

-

Number of Scans: For a sample of this concentration, 8 to 16 scans are usually sufficient to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A delay of 1-2 seconds between scans allows for the relaxation of the nuclei, ensuring accurate integration.

-

Acquisition Time (aq): An acquisition time of 2-4 seconds is generally adequate.

-

Spectral Width (sw): A spectral width of approximately 12-16 ppm is typically used to encompass the entire range of proton chemical shifts in organic molecules.

-

3. Data Processing:

-

Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier transform.

-

Phasing: The spectrum is phased to ensure that all peaks have a pure absorption lineshape. This can be done manually or automatically.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

-

Referencing: The chemical shift axis is referenced to the TMS signal at 0 ppm.

-

Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

In-Depth Technical Guide: 13C NMR Spectral Analysis of (2-Methyl-1,4-dioxan-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectral data for (2-Methyl-1,4-dioxan-2-yl)methanol. Due to the absence of publicly available experimental spectra for this specific compound, this guide utilizes a highly reliable prediction model to deliver valuable insights for researchers in the fields of chemistry and drug development.

Predicted 13C NMR Spectral Data

The predicted 13C NMR chemical shifts for this compound in CDCl3 are presented below. These values were obtained using a widely recognized NMR prediction engine, offering a robust estimation of the spectral characteristics of the molecule.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 (Quaternary) | 98.0 |

| C3, C5 | 65.0 |

| C6 | 64.0 |

| CH₂OH | 63.0 |

| CH₃ | 22.0 |

Experimental Protocols

While experimental data for the title compound is not available, a general protocol for acquiring 13C NMR spectra of related dioxane derivatives is provided below. This protocol can be adapted for the analysis of this compound.

Sample Preparation:

-

Approximately 10-20 mg of the purified this compound sample is dissolved in 0.6-0.8 mL of deuterated chloroform (CDCl₃).

-

A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

-

The solution is transferred to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: A 500 MHz (or higher) NMR spectrometer is recommended for optimal resolution and sensitivity.

-

Nucleus: ¹³C

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30) is typically used.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans: 128 to 1024 scans, depending on the sample concentration.

-

Relaxation Delay: 2.0 seconds.

-

Acquisition Time: Approximately 1-2 seconds.

-

Spectral Width: 0 to 220 ppm.

Structure-Signal Correlation

The following diagram illustrates the logical relationship between each carbon atom in the this compound molecule and its corresponding predicted 13C NMR chemical shift.

Caption: Structure-Signal Correlation Diagram.

In-Depth Technical Guide to the Mass Spectrometry of (2-Methyl-1,4-dioxan-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry of (2-Methyl-1,4-dioxan-2-yl)methanol, a substituted 1,4-dioxane derivative. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of mass spectrometry and data from analogous cyclic ethers and alcohols to predict its fragmentation behavior under electron ionization (EI).

Molecular Profile and Expected Mass Spectrum

This compound possesses a molecular formula of C₆H₁₂O₃ and a monoisotopic mass of 132.07864 Da[1]. The molecular ion peak ([M]⁺˙) at m/z 132 is expected to be of low abundance or potentially absent in a 70 eV EI mass spectrum, a common characteristic for cyclic ethers which tend to undergo rapid fragmentation.[2][3]

The fragmentation of this molecule is anticipated to be driven by the presence of the ether oxygen atoms and the hydroxyl group, leading to characteristic cleavage pathways.

Proposed Fragmentation Pathways

The primary fragmentation mechanisms for cyclic ethers include inductive cleavage, α-cleavage, hydrogen rearrangement, and transannular cleavage.[2][4] For this compound, the following pathways are proposed:

-

α-Cleavage: The most favorable α-cleavage is the loss of the hydroxymethyl radical (•CH₂OH) from the molecular ion, leading to a stable oxonium ion at m/z 101 . Another possible α-cleavage is the loss of the methyl radical (•CH₃) to form an ion at m/z 117 .

-

Ring Opening and Cleavage: The dioxane ring can undergo cleavage initiated by the abstraction of an electron from one of the oxygen atoms.[3] This can lead to a cascade of fragmentations. A common fragmentation pattern in 1,4-dioxane itself involves the loss of formaldehyde (CH₂O).[5] For the target molecule, this could lead to various smaller fragments.

-

Loss of a Neutral Molecule: The loss of a neutral water molecule (H₂O) from the molecular ion is a possibility, though likely less significant than α-cleavage.

Based on these principles, a proposed fragmentation pathway is illustrated below.

Caption: Proposed EI fragmentation pathway for this compound.

Quantitative Data: Predicted Mass Spectrum

The following table summarizes the predicted prominent ions in the electron ionization mass spectrum of this compound. The relative abundances are hypothetical and serve to illustrate a plausible spectrum. The base peak is predicted to be at m/z 43, a common fragment in oxygenated organic molecules.

| m/z | Proposed Ion Formula | Proposed Structure/Origin | Predicted Relative Abundance |

| 132 | [C₆H₁₂O₃]⁺˙ | Molecular Ion | Low |

| 117 | [C₅H₉O₃]⁺ | [M - CH₃]⁺ | Moderate |

| 101 | [C₅H₉O₂]⁺ | [M - CH₂OH]⁺ | High |

| 71 | [C₄H₇O]⁺ | Further fragmentation of m/z 101 | Moderate |

| 43 | [C₂H₃O]⁺ | Acetyl cation or related isomer | 100% (Base Peak) |

Experimental Protocols

This section outlines a standard protocol for acquiring an electron ionization mass spectrum of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS).

4.1. Sample Preparation

-

Solvent Selection: Dissolve a small amount (approximately 1 mg) of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate to a final concentration of 100 µg/mL.

-

Standard Preparation: If quantitative analysis is required, prepare a series of calibration standards of known concentrations.

-

Blank: Prepare a solvent blank for background subtraction.

4.2. GC-MS Instrumentation and Parameters

-

Gas Chromatograph: A standard GC system equipped with a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Injection: 1 µL of the prepared sample solution is injected in splitless mode.

-

Inlet Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase to 250°C at a rate of 10°C/min.

-

Final hold: Hold at 250°C for 5 minutes.

-

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

4.3. Data Acquisition and Analysis

-

Acquire data using the instrument's software.

-

Integrate the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum for the integrated peak.

-

Subtract the background spectrum obtained from the solvent blank.

-

Identify the molecular ion and major fragment ions.

-

Compare the obtained spectrum with a library of known spectra (if available) for confirmation.

The following diagram illustrates the general workflow for this experimental protocol.

Caption: General experimental workflow for GC-MS analysis.

Conclusion

The mass spectrometry of this compound under electron ionization is predicted to be characterized by the facile cleavage of the substituents on the dioxane ring and subsequent ring fragmentation. The absence or low abundance of the molecular ion is anticipated, with key fragments appearing at m/z 117, 101, 71, and a base peak likely at m/z 43. The provided experimental protocol offers a robust method for obtaining an experimental mass spectrum for this compound, which would be invaluable for its unambiguous identification in complex mixtures.

References

- 1. PubChemLite - this compound (C6H12O3) [pubchemlite.lcsb.uni.lu]

- 2. researchgate.net [researchgate.net]

- 3. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IJMS (EI-MS, Cyclic Ethers)-2020 – The Rotavera Group [rotavera.uga.edu]

- 5. docbrown.info [docbrown.info]

An In-depth Technical Guide to the Infrared Spectroscopy of (2-Methyl-1,4-dioxan-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of (2-Methyl-1,4-dioxan-2-yl)methanol. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide focuses on the predicted characteristic absorption bands based on its functional groups. It also includes a detailed experimental protocol for acquiring a spectrum using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy, a common technique for liquid samples.

Predicted Infrared Absorption Data

The structure of this compound contains several key functional groups that give rise to characteristic absorption bands in the IR spectrum. These include a hydroxyl (-OH) group, an ether (C-O-C) linkage, a methyl (-CH₃) group, and methylene (-CH₂) groups. The expected vibrational frequencies for these groups are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |

| 3500 - 3200 | Strong, Broad | Alcohol (O-H) | Stretching (H-bonded) |

| 3000 - 2850 | Strong to Medium | Alkane (C-H) | Stretching (sp³ C-H in CH₃ and CH₂) |

| 1470 - 1450 | Medium | Methylene (CH₂) | Bending (Scissoring) |

| 1375 - 1350 | Medium | Methyl (CH₃) | Bending (Rocking) |

| 1300 - 1000 | Strong | Ether (C-O), Alcohol (C-O) | Stretching |

Analysis of Expected Spectral Features:

-

O-H Stretching: A prominent, broad absorption band is anticipated in the 3500-3200 cm⁻¹ region, which is characteristic of the stretching vibration of a hydrogen-bonded hydroxyl group.[1][2] The broadness of this peak is a key indicator of intermolecular hydrogen bonding.[2][3]

-

C-H Stretching: In the region of 3000-2850 cm⁻¹, strong to medium absorptions are expected due to the stretching vibrations of the sp³-hybridized carbon-hydrogen bonds in the methyl and methylene groups of the molecule.[4][5]

-

C-H Bending: The bending vibrations of the methylene and methyl groups are predicted to appear in the fingerprint region, with scissoring of CH₂ groups around 1470-1450 cm⁻¹ and rocking of the CH₃ group between 1375-1350 cm⁻¹.[5][6]

-

C-O Stretching: Strong absorption bands arising from the C-O stretching of both the ether linkage and the primary alcohol are expected between 1300 and 1000 cm⁻¹.[7][8][9] Dialkyl ethers typically show a C-O stretching band around 1150-1100 cm⁻¹.[7][9]

Experimental Protocol: ATR-FTIR Spectroscopy

The following protocol details the methodology for obtaining an IR spectrum of a liquid sample such as this compound using an ATR-FTIR spectrometer.

1. Instrument Preparation and Background Scan:

- Ensure the ATR crystal (e.g., diamond or germanium) is clean. Wipe the crystal surface with a soft tissue dampened with a volatile solvent like isopropanol or acetone and allow it to dry completely.[10][11]

- Perform a background scan to capture the spectrum of the ambient environment (air). This background spectrum will be automatically subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.

2. Sample Application:

- Using a clean pipette, place a small drop of this compound onto the center of the ATR crystal. Only a small amount is needed to cover the crystal surface.[10]

3. Data Acquisition:

- Position the ATR press arm over the sample and apply gentle pressure to ensure good contact between the liquid and the crystal surface.[12]

- Initiate the sample scan. For a typical analysis, co-adding 16 to 32 scans is recommended to improve the signal-to-noise ratio. The data is typically collected over a range of 4000 to 400 cm⁻¹.[11]

4. Data Processing and Cleaning:

- After the scan is complete, the software will automatically perform the background subtraction and display the resulting IR spectrum.

- Clean the ATR crystal thoroughly by wiping away the sample with a soft tissue. If necessary, use a solvent that is a good solvent for the sample to clean the crystal, followed by a final rinse with a volatile solvent like isopropanol to ensure no residue remains.[11]

Visualizations

The following diagram illustrates the general workflow for obtaining an IR spectrum of a liquid sample using ATR-FTIR spectroscopy.

Caption: Experimental workflow for ATR-FTIR spectroscopy.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. fiveable.me [fiveable.me]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 10. agilent.com [agilent.com]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. drawellanalytical.com [drawellanalytical.com]

An In-depth Technical Guide to the Solubility of (2-Methyl-1,4-dioxan-2-yl)methanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (2-Methyl-1,4-dioxan-2-yl)methanol, a key chiral building block in modern organic synthesis. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility, inferred solubility from synthetic and purification methodologies, and provides a detailed experimental protocol for determining precise solubility parameters in a laboratory setting.

Core Concepts: Structure and Polarity

This compound possesses a unique chemical structure that dictates its solubility profile. The molecule contains a polar 1,4-dioxane ring with two ether oxygen atoms and a primary alcohol (-CH₂OH) functional group. The presence of the hydroxyl group allows for hydrogen bonding, a key factor in its solubility in protic solvents. The ether linkages also contribute to its polarity. This combination of a polar backbone and a hydrogen-bonding functional group suggests a broad solubility in many organic solvents.

Solubility Data

| Organic Solvent | Qualitative Solubility | Rationale / Source |

| Water | Soluble | The presence of polar hydroxymethyl groups facilitates solubility in water.[1] |

| Ethanol | Soluble | Used as a solvent in the synthesis of related compounds, indicating good solubility. |

| Ethyl Acetate | Soluble | Utilized as a wash solvent during the purification process, suggesting at least moderate solubility. |

| Methanol | Likely Soluble | Similar polarity to ethanol suggests probable solubility. |

| Acetone | Likely Soluble | A polar aprotic solvent that is generally a good solvent for polar organic molecules. |

| Dichloromethane | Likely Soluble | A common solvent for organic reactions involving similar structures. |

| Tetrahydrofuran (THF) | Likely Soluble | A polar ether solvent that is often used in similar chemical contexts. |

| Toluene | Likely Insoluble/Sparingly Soluble | A non-polar aromatic solvent; related polymeric structures are noted to be insoluble in toluene. |

| Dimethylformamide (DMF) | Likely Soluble | A polar aprotic solvent with a strong ability to dissolve a wide range of organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | A highly polar aprotic solvent known for its broad solvency power. |

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data for this compound in various organic solvents, the following gravimetric method can be employed. This protocol is a standard procedure for determining the solubility of a solid compound in a liquid solvent.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled water bath or incubator

-

Vials with sealed caps (e.g., 20 mL scintillation vials)

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Oven for drying glassware

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial.

-

Record the initial mass of the compound.

-

Add a known volume (e.g., 10.0 mL) of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled water bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.

-

-

Sample Collection and Analysis:

-

After the equilibration period, allow the solution to stand undisturbed in the temperature-controlled bath for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume (e.g., 5.0 mL) of the clear supernatant into a syringe fitted with a filter compatible with the solvent.

-

Dispense the filtered, saturated solution into a pre-weighed, dry evaporating dish or vial. Record the exact volume transferred.

-

Weigh the evaporating dish with the saturated solution.

-

-

Solvent Evaporation and Mass Determination:

-

Gently evaporate the solvent from the evaporating dish. This can be done in a fume hood at room temperature or with gentle heating in a vacuum oven, depending on the solvent's boiling point and the compound's thermal stability.

-

Once the solvent is completely removed, place the evaporating dish in a desiccator to cool to room temperature.

-

Weigh the evaporating dish containing the dried solute.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporating dish from the final constant mass.

-

The solubility can then be expressed in various units, such as:

-

g/L: (mass of solute in g) / (volume of solvent in L)

-

mol/L (Molarity): (moles of solute) / (volume of solvent in L)

-

g/100 g of solvent: (mass of solute in g / mass of solvent in g) * 100

-

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

-

Consult the Safety Data Sheet (SDS) for each solvent and for this compound before starting the experiment.

Visualizations

The following diagrams illustrate a typical synthetic workflow for a related chiral dioxane methanol and the logical relationships of its applications in organic synthesis.

Caption: A generalized workflow for the synthesis of chiral dioxane methanols.

Caption: Applications of this compound in research and development.

References

An In-depth Technical Guide on the Material Safety of (2-Methyl-1,4-dioxan-2-yl)methanol

Chemical Identification and Physicochemical Properties

(2-Methyl-1,4-dioxan-2-yl)methanol, systematically named [2-(Hydroxymethyl)-1,4-dioxan-2-yl]methanol, is a heterocyclic organic compound. Its structure features a 1,4-dioxane ring with two hydroxymethyl groups attached to the same carbon atom. This structure suggests properties of both ethers and diols.

| Property | Value | Source Compound |

| CAS Number | 2219373-95-0 | [2-(Hydroxymethyl)-1,4-dioxan-2-yl]methanol[1] |

| Molecular Formula | C6H12O4 | [2-(Hydroxymethyl)-1,4-dioxan-2-yl]methanol[1] |

| Molecular Weight | 148.16 g/mol | [2-(Hydroxymethyl)-1,4-dioxan-2-yl]methanol[1] |

| Appearance | Colorless liquid or solid | [2-(Hydroxymethyl)-1,4-dioxan-2-yl]methanol[1] |

| Boiling Point (Predicted) | 208 °C | (1,4-Dioxan-2-yl)methanol[2] |

| Density (Predicted) | 1.102 g/cm³ | (1,4-Dioxan-2-yl)methanol[2] |

| pKa (Predicted) | 14.24 ± 0.10 | (2S)-1,4-Dioxan-2-yl-methanol[3] |

| LogP (Predicted) | -0.60590 | (2S)-1,4-Dioxan-2-yl-methanol[3] |

Hazard Identification and Classification

No specific GHS classification exists for this compound. The hazard profile is inferred from its structural analogue, (S)-(1,4-Dioxan-2-yl)methanol, and the parent compound, 1,4-Dioxane.

| Hazard Statement | GHS Classification | Source Compound |

| H225: Highly flammable liquid and vapour | Flammable liquids, Category 2 | 1,4-Dioxane[4] |

| H319: Causes serious eye irritation | Serious eye damage/eye irritation, Category 2A | 1,4-Dioxane[4] |

| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure, Category 3 | 1,4-Dioxane[4] |

| H350: May cause cancer | Carcinogenicity, Category 1B | 1,4-Dioxane[4] |

Note: The presence of hydroxymethyl groups may alter the toxicological profile compared to 1,4-Dioxane. The primary alcohol functional groups are sites for metabolic activity.

Handling, Storage, and Personal Protective Equipment (PPE)

Safe handling and storage are crucial to minimize exposure risk. The following workflow outlines the recommended procedures.

Toxicological Information

Detailed toxicological studies on this compound are not publicly available. The toxicological profile can be inferred from its structural components: the 1,4-dioxane ring and the hydroxymethyl groups.

-

1,4-Dioxane Toxicity: 1,4-Dioxane is a known eye and respiratory tract irritant and is classified as a potential human carcinogen[4].

-

Methanol Analogy: The hydroxymethyl groups will be metabolized, likely by alcohol and aldehyde dehydrogenases. While structurally different, the metabolism of methanol to formic acid is responsible for its toxicity, leading to metabolic acidosis and damage to the optic nerve and central nervous system[5][6]. It is plausible that the metabolism of this compound could lead to the formation of toxic metabolites.

Potential Routes of Exposure and Symptoms:

-

Inhalation: May cause respiratory tract irritation.

-

Skin Contact: May cause skin irritation. Prolonged or repeated contact could lead to dermatitis.

-

Eye Contact: Expected to cause serious eye irritation.

-

Ingestion: May be harmful if swallowed.

Experimental Protocols

Synthesis of this compound Analogue

A general method for the synthesis of the related compound, (S)-(1,4-dioxan-2-yl)methanol, involves the debenzylation of a protected precursor.

Objective: To synthesize (S)-(1,4-dioxan-2-yl)methanol.

Materials:

-

(S)-2-[(benzyloxy)methyl]-1,4-dioxane

-

10% Palladium on carbon (Pd/C)

-

Ethanol

-

Hydrogen gas

-

Diatomaceous earth

-

Ethyl acetate

Procedure:

-

Dissolve (S)-2-[(benzyloxy)methyl]-1,4-dioxane in ethanol.

-

Add 10% Pd/C to the solution.

-

Stir the reaction mixture under a hydrogen atmosphere for 18 hours.

-

Monitor the reaction for completion (e.g., by TLC or GC-MS).

-

Upon completion, filter the mixture through diatomaceous earth to remove the catalyst.

-

Wash the filter cake with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to yield the product, (S)-(1,4-dioxan-2-yl)methanol[7].

First Aid Measures

In the absence of specific data, the following general first aid measures for chemical exposure should be followed.

Conclusion

While a dedicated MSDS for this compound is not available, a conservative approach to handling based on the known hazards of its structural analogues, particularly 1,4-Dioxane, is recommended. This includes treating the compound as potentially flammable, an irritant to the eyes and respiratory system, and a potential carcinogen. All laboratory work should be conducted in a well-ventilated area, with appropriate personal protective equipment, and with adherence to standard safe laboratory practices. Further toxicological testing is required to fully elucidate the safety profile of this compound.

References

- 1. Buy [2-(Hydroxymethyl)-1,4-dioxan-2-yl]methanol (EVT-2695167) | 2219373-95-0 [evitachem.com]

- 2. Buy (1,4-Dioxan-2-yl)methanol (EVT-1216440) | 143669-41-4 [evitachem.com]

- 3. (2S)-1,4-Dioxan-2-yl-methanol|lookchem [lookchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. gov.uk [gov.uk]

- 6. Methanol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. (2S)-1,4-Dioxan-2-yl-methanol CAS#: 406913-93-7 [m.chemicalbook.com]

Stereoisomers of (2-Methyl-1,4-dioxan-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methyl-1,4-dioxan-2-yl)methanol is a chiral molecule with a stereocenter at the C2 position of the 1,4-dioxane ring. This guide provides a comprehensive overview of the stereoisomers of this compound, including their synthesis, separation, and characterization. While direct experimental data for this specific molecule is limited in publicly available literature, this document extrapolates established methodologies from structurally analogous compounds, such as (1,4-dioxan-2-yl)methanol, to provide robust theoretical and practical guidance. The potential for differential biological activity between the enantiomers is also discussed, highlighting the importance of stereoisomeric purity in drug discovery and development.

Introduction

The 1,4-dioxane moiety is a common scaffold in medicinal chemistry, valued for its hydrogen bond accepting capabilities and its ability to modulate the physicochemical properties of a molecule. The introduction of a chiral center, as in this compound, gives rise to two enantiomers: (R)-(2-Methyl-1,4-dioxan-2-yl)methanol and (S)-(2-Methyl-1,4-dioxan-2-yl)methanol. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Therefore, the ability to synthesize and characterize stereoisomerically pure forms of such compounds is of paramount importance.

This technical guide outlines potential synthetic and analytical strategies for the stereoisomers of this compound, drawing parallels from the extensively studied, structurally similar (1,4-dioxan-2-yl)methanol and other chiral 1,4-dioxane derivatives.

Stereochemistry and Physicochemical Properties

The presence of a tetrahedral carbon at the C2 position, bonded to a methyl group, a hydroxymethyl group, and two oxygen atoms within the dioxane ring, confers chirality to this compound. The two enantiomers are non-superimposable mirror images of each other.

Table 1: Predicted Physicochemical Properties of this compound Stereoisomers

| Property | Predicted Value |

| Molecular Formula | C₆H₁₂O₃ |

| Molecular Weight | 132.16 g/mol |

| Boiling Point | ~220-230 °C (Predicted) |

| Density | ~1.1 g/cm³ (Predicted) |

| pKa | ~14-15 (Predicted) |

| LogP | ~ -0.5 (Predicted) |

Note: These values are predictions based on the structure and may vary from experimental data.

Synthesis of Stereoisomers

The synthesis of enantiomerically pure this compound can be approached through two primary strategies: chiral resolution of a racemic mixture or asymmetric synthesis.

Racemic Synthesis

A racemic mixture of this compound can be synthesized through several potential routes. One plausible method involves the acid-catalyzed reaction of 2-methyl-1,2,4-butanetriol with a suitable dehydrating agent to form the dioxane ring.

Figure 1. Proposed racemic synthesis of this compound.

Chiral Resolution

The separation of the enantiomers from the racemic mixture is a critical step. Based on methodologies for similar compounds, two effective approaches are classical resolution via diastereomeric salt formation and enzymatic resolution.[1]

-

Derivatization: React the racemic this compound with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid), in a suitable solvent to form diastereomeric esters.

-

Fractional Crystallization: Exploit the different solubilities of the diastereomeric esters to separate them by fractional crystallization.

-

Hydrolysis: Hydrolyze the separated diastereomeric esters to yield the individual enantiomers of this compound.

Figure 2. Workflow for classical resolution of chiral alcohols.

-

Enzyme Selection: Screen various lipases (e.g., Candida antarctica lipase B) for their ability to selectively acylate one enantiomer of the racemic alcohol.

-

Transesterification: Perform the enzymatic transesterification using an acyl donor (e.g., vinyl acetate) in an organic solvent.

-

Separation: Separate the acylated enantiomer from the unreacted enantiomer using standard chromatographic techniques (e.g., column chromatography).

-

Hydrolysis: Hydrolyze the acylated enantiomer to obtain the pure alcohol.

Asymmetric Synthesis

Asymmetric synthesis offers a more direct route to the individual enantiomers. A potential strategy involves the use of a chiral starting material. For example, the synthesis could commence from a chiral 3-carbon synthon, such as a protected (R)- or (S)-2-methylglyceraldehyde.

Figure 3. Conceptual pathway for asymmetric synthesis.

Characterization of Stereoisomers

The characterization of the enantiomers of this compound requires techniques that can distinguish between the two stereoisomers.

Table 2: Analytical Techniques for Stereoisomer Characterization

| Technique | Purpose | Expected Observations |

| Chiral High-Performance Liquid Chromatography (HPLC) | Determination of enantiomeric purity (e.e.) | Two well-resolved peaks for the racemic mixture, a single peak for each pure enantiomer. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and chiral discrimination | In the presence of a chiral solvating agent or after derivatization with a chiral auxiliary, distinct chemical shifts for the protons and carbons of the two enantiomers may be observed. |

| Polarimetry | Determination of optical rotation | The two enantiomers will rotate plane-polarized light to an equal but opposite degree. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern | The enantiomers will have identical mass spectra under standard conditions. |

Experimental Protocol: Chiral HPLC

-

Column Selection: Choose a suitable chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralcel OD-H, Chiralpak AD-H).

-

Mobile Phase Optimization: Optimize the mobile phase composition (e.g., a mixture of hexane and isopropanol) to achieve baseline separation of the enantiomers.

-

Analysis: Inject the sample and determine the retention times of the two enantiomers. Calculate the enantiomeric excess (e.e.) from the peak areas.

Biological Significance

While no specific biological activity has been reported for the stereoisomers of this compound, it is a fundamental principle in pharmacology that stereoisomers can interact differently with chiral biological targets such as enzymes and receptors. This can lead to significant differences in their efficacy, potency, and toxicity. For instance, the different stereoisomers of the antifungal agent ketoconazole exhibit varying levels of inhibition against different cytochrome P-450 enzymes.[2] Similarly, the antihypertensive activity of benidipine is highly dependent on its stereochemistry.[3]

Therefore, for any potential pharmaceutical application of this compound, it is crucial to evaluate the biological activity of each enantiomer separately.

Figure 4. Differential binding of enantiomers to a chiral receptor.

Conclusion

References

- 1. 2-Hydroxymethyl-1,4-dioxane: synthesis, resolution and determination of the absolute configurations of the enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stereoisomers of ketoconazole: preparation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Chirality of (2-Methyl-1,4-dioxan-2-yl)methanol

A Note to the Reader: Scientific literature and chemical databases currently lack specific experimental data and detailed protocols for the chiral properties and synthesis of (2-Methyl-1,4-dioxan-2-yl)methanol. However, extensive information is available for its parent compound, (1,4-Dioxan-2-yl)methanol. This guide will focus on the chirality of this closely related and well-documented molecule, providing a framework for understanding the stereochemical principles that would also apply to its 2-methyl derivative.

Introduction to the Chirality of Substituted 1,4-Dioxanes

(1,4-Dioxan-2-yl)methanol is a heterocyclic organic compound that serves as a valuable chiral building block in asymmetric synthesis.[1] Its molecular structure features a six-membered 1,4-dioxane ring with a hydroxymethyl substituent at the C2 position. This substitution pattern renders the C2 carbon a stereocenter, leading to the existence of two non-superimposable mirror images, or enantiomers: (R)-(1,4-Dioxan-2-yl)methanol and (S)-(1,4-Dioxan-2-yl)methanol.[1] The distinct spatial arrangement of these enantiomers can lead to different biological activities and chemical reactivities, making their stereoselective synthesis and characterization crucial for applications in pharmaceutical and materials science.

The introduction of a methyl group at the C2 position, as in this compound, would also result in a chiral molecule with the C2 carbon as the stereocenter. The principles of stereoisomerism and the synthetic strategies discussed for the parent compound are directly applicable to this methylated analog.

Physicochemical and Chiroptical Properties

While specific quantitative data for this compound is not available, the properties of the enantiomers of (1,4-Dioxan-2-yl)methanol are summarized below. These values are largely predicted and should be considered as estimates.

| Property | (S)-(1,4-Dioxan-2-yl)methanol | (R)-(1,4-Dioxan-2-yl)methanol |

| CAS Number | 406913-93-7[2] | Not readily available |

| Molecular Formula | C₅H₁₀O₃[2] | C₅H₁₀O₃ |

| Molecular Weight | 118.13 g/mol [2] | 118.13 g/mol |

| Boiling Point | 208.2 ± 15.0 °C (Predicted)[2] | 208.2 ± 15.0 °C (Predicted) |

| Density | 1.102 g/cm³ (Predicted)[3] | 1.102 g/cm³ (Predicted) |

| pKa | 14.24 ± 0.10 (Predicted)[2] | 14.24 ± 0.10 (Predicted) |

| Appearance | Colorless to light yellow liquid[2] | Colorless to light yellow liquid |

Note: Specific optical rotation data is not available in the reviewed literature.

Stereoselective Synthesis: Experimental Protocols

The synthesis of enantiomerically pure forms of substituted dioxanes is a key challenge. Below are detailed experimental protocols for the synthesis of racemic and enantiomerically enriched (1,4-Dioxan-2-yl)methanol.

Synthesis of Racemic (1,4-Dioxan-2-yl)methanol

A common method for the synthesis of the racemic mixture involves the hydroxymethylation of 1,4-dioxane.

Protocol:

-

Reaction Setup: In a suitable reaction vessel, 1,4-dioxane is mixed with formaldehyde.

-

Basic Conditions: A base, such as sodium hydroxide, is added to the mixture to catalyze the reaction.[4]

-

Hydroxymethylation: The reaction proceeds with the addition of a hydroxymethyl group to the 1,4-dioxane ring.[4]

-

Purification: Following the reaction, the desired product is isolated from by-products and unreacted starting materials using standard purification techniques such as distillation or column chromatography.[4]

Asymmetric Synthesis of (S)-(1,4-Dioxan-2-yl)methanol

An established method for the synthesis of the (S)-enantiomer involves the debenzylation of a chiral precursor.[2]

Protocol:

-

Starting Material: (2S)-2-[(Benzyloxy)methyl]-1,4-dioxane (1.25 g, 4.74 mmol) is dissolved in ethanol (20 mL).[2]

-

Catalyst: 10% Palladium on activated carbon (192 mg) is added to the solution.[2]

-

Hydrogenation: The reaction mixture is stirred under a hydrogen atmosphere for 18 hours.[2]

-

Workup: Upon completion of the reaction, the mixture is filtered through diatomaceous earth, and the filter cake is washed with ethyl acetate.[2]

-

Isolation: The filtrate is concentrated under reduced pressure to yield the target product, (S)-(1,4-Dioxan-2-yl)methanol. The reported yield for this procedure is 89%.[2]

-

Characterization: The product can be characterized by ¹H NMR spectroscopy.[2]

Visualization of Stereoisomers

The relationship between the racemic mixture and the individual enantiomers of a chiral compound like this compound can be represented logically.

Caption: Stereoisomers of this compound.

Conclusion

The chirality of this compound, inferred from its parent compound, presents significant opportunities for its use as a chiral building block in various scientific domains, particularly in drug development and asymmetric catalysis. While direct experimental data for the methylated derivative remains elusive, the established synthetic protocols and analytical techniques for (1,4-Dioxan-2-yl)methanol provide a solid foundation for future research into this and other substituted dioxane systems. Further investigation into the stereoselective synthesis and chiroptical properties of this compound is warranted to fully unlock its potential in stereospecific applications.

References

An In-depth Technical Guide to the Predicted Boiling Point of (2-Methyl-1,4-dioxan-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted boiling point of (2-Methyl-1,4-dioxan-2-yl)methanol, including predictive methodologies, hypothetical experimental protocols for its determination, and a summary of relevant physicochemical data. This information is crucial for the handling, purification, and application of this compound in research and development settings.

Physicochemical Data Summary

For comparative purposes, the table below summarizes the predicted boiling point of the parent compound and the molecular properties of both this compound and its unmethylated analog.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) |

| This compound | C₆H₁₂O₃ | 132.16 | No data available |

| (1,4-Dioxan-2-yl)methanol | C₅H₁₀O₃ | 118.13 | 208.2 ± 15.0[1][2][3] |

Methodologies for Boiling Point Determination

The determination of a compound's boiling point is a fundamental experimental procedure. For a novel or uncharacterized compound like this compound, both predictive and experimental methods are valuable.

Predictive Methodologies

Quantitative Structure-Property Relationship (QSPR) models and other computational approaches are powerful tools for estimating the boiling points of organic compounds.[4] These methods utilize molecular descriptors to correlate chemical structure with physical properties.

-

Molecular Structure Input : The canonical SMILES or MOL file for this compound is used as the input.

-

Descriptor Calculation : A variety of molecular descriptors are calculated using cheminformatics software. These can include:

-

Topological descriptors : Molecular weight, number of atoms, etc.

-

Physicochemical descriptors : LogP, polar surface area, number of hydrogen bond donors and acceptors.[5]

-

Quantum chemical descriptors : Dipole moment, polarizability.

-

-

Model Selection and Application : A pre-trained QSPR or machine learning model is selected. These models are built on large datasets of compounds with known boiling points.[5] The calculated descriptors for the target molecule are fed into the model.

-

Prediction Output : The model outputs a predicted boiling point with an associated error estimate.

Experimental Determination

A hypothetical experimental protocol for the determination of the boiling point of this compound is detailed below. This protocol is based on standard laboratory techniques for small-scale distillation.

-

Synthesis and Purification :

-

A potential synthetic route could involve the reaction of a suitable precursor, such as 2-methyl-1,4-dioxane, with a hydroxymethylating agent.

-

Purification of the crude product would be essential, likely through fractional distillation or column chromatography, to ensure the sample is free of impurities that could affect the boiling point.

-

-

Apparatus Setup :

-

A micro-distillation apparatus would be assembled, consisting of a small round-bottom flask, a distillation head with a condenser, a thermometer, and a collection vessel.

-

The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

-

Boiling Point Measurement :

-

A small amount (e.g., 1-2 mL) of the purified this compound would be placed in the round-bottom flask along with a boiling chip.

-

The flask would be gently heated in a heating mantle or oil bath.

-

The temperature at which a steady stream of distillate is collected and the temperature reading on the thermometer remains constant is recorded as the boiling point.

-

-

Pressure Correction :

-

The atmospheric pressure at the time of the experiment should be recorded.

-

If the atmospheric pressure deviates significantly from standard pressure (760 mmHg), a pressure correction using a nomograph or the Clausius-Clapeyron equation should be applied to determine the normal boiling point.

-

Conclusion

While an experimentally determined boiling point for this compound is not currently documented, predictive methods based on the structurally similar compound (1,4-Dioxan-2-yl)methanol suggest a boiling point in the range of 208 °C. The addition of the methyl group would likely increase this value slightly. For definitive characterization, experimental determination using a standardized protocol is recommended. The methodologies and workflows provided in this guide offer a robust framework for both the prediction and experimental validation of this key physicochemical property, which is essential for its application in scientific research and drug development.

References

- 1. (2S)-1,4-Dioxan-2-yl-methanol|lookchem [lookchem.com]

- 2. (2S)-1,4-Dioxan-2-yl-methanol CAS#: 406913-93-7 [m.chemicalbook.com]

- 3. Buy (1,4-Dioxan-2-yl)methanol (EVT-1216440) | 143669-41-4 [evitachem.com]

- 4. Prediction of boiling points of organic compounds by QSPR tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach | by Emmanuel Gabriel | Medium [medium.com]

Technical Guide: Stability and Storage of (2-Methyl-1,4-dioxan-2-yl)methanol

Introduction

(2-Methyl-1,4-dioxan-2-yl)methanol is a heterocyclic organic compound containing a 1,4-dioxane ring, a methyl group, and a hydroxymethyl group. Its structure suggests it is a liquid at room temperature with a mild ether-like odor, and it is likely soluble in water and organic solvents[1]. The stability and proper storage of this compound are critical for maintaining its chemical integrity and ensuring safety in a laboratory or manufacturing setting. This guide provides an in-depth overview of the expected stability profile and recommended storage conditions for this compound, based on data from its structural analog, (2S)-1,4-Dioxan-2-yl-methanol, and the known chemistry of 1,4-dioxane derivatives.

Physicochemical Properties (of Structural Analog)

The following table summarizes the known physicochemical properties of the closely related compound, (2S)-1,4-Dioxan-2-yl-methanol (CAS No. 406913-93-7). These properties are expected to be similar for this compound.

| Property | Value | Source |

| Molecular Formula | C5H10O3 | --INVALID-LINK--[2] |

| Molecular Weight | 118.13 g/mol | --INVALID-LINK--[2] |

| Appearance | Colorless to light yellow liquid | --INVALID-LINK--[3] |

| Boiling Point | 208.2 ± 15.0 °C (Predicted) | --INVALID-LINK--[2] |

| Density | 1.102 g/cm³ (Predicted) | --INVALID-LINK--[3] |

| Storage Temperature | 2-8°C | --INVALID-LINK--[2] |

Stability Profile

The stability of this compound is primarily influenced by the 1,4-dioxane ring system. The key stability concerns are peroxide formation and thermal degradation.

3.1. Peroxide Formation

Like other ethers, 1,4-dioxane and its derivatives are susceptible to the formation of explosive peroxides upon exposure to air and light[4]. The presence of a tertiary carbon atom adjacent to the ether oxygen in this compound may increase the rate of peroxide formation.

-

Mechanism: The autooxidation process is a free-radical chain reaction initiated by light, heat, or metal impurities.

-

Hazards: Peroxides can detonate upon heating, friction, or impact, especially when concentrated by distillation or evaporation.

-

Mitigation:

-

Store in airtight, light-resistant containers.

-

Store under an inert atmosphere (e.g., nitrogen or argon).

-

Add a peroxide inhibitor, such as butylated hydroxytoluene (BHT), if compatible with the intended application.

-

Test for the presence of peroxides periodically, especially before heating or distillation.

-

3.2. Thermal Degradation

At elevated temperatures, 1,4-dioxane can undergo thermal decomposition[5]. While specific data for this compound is unavailable, it is prudent to assume similar thermal instability.

-

Conditions: Avoid prolonged exposure to high temperatures.

-

Products: Decomposition may produce volatile and flammable byproducts.

3.3. pH Stability

The 1,4-dioxane ring is generally stable to a wide range of pH conditions. The alcohol functional group can undergo typical acid-base reactions. Strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to ring-opening or other degradation pathways.

Recommended Storage Conditions

Based on the information for its structural analog and the general properties of ethers, the following storage conditions are recommended for this compound:

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize peroxide formation and degradation.[2] |

| Atmosphere | Inert gas (Nitrogen or Argon) | To prevent autooxidation and peroxide formation. |

| Container | Airtight, amber glass bottle | To protect from air and light. |

| Inhibitor | Consider adding BHT (2,6-di-tert-butyl-4-methylphenol) at ~100 ppm | To stabilize against peroxide formation. |

| Labeling | Date of receipt and date of opening | To track exposure to air and facilitate peroxide testing schedule. |

Handling and Safety Precautions

Handle this compound in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Fire Hazards: 1,4-Dioxane is a flammable liquid[6][7]. Keep away from heat, sparks, and open flames. Use non-sparking tools.

-

Health Hazards: 1,4-Dioxane is a suspected carcinogen and can cause eye and respiratory irritation[4]. Avoid inhalation of vapors and contact with skin and eyes.

-

Peroxide Testing: Before use, especially if the container has been opened for an extended period, test for the presence of peroxides. Commercial peroxide test strips are available for this purpose.

Experimental Protocols

6.1. Illustrative Protocol for Peroxide Testing

This is a general procedure and should be adapted based on the specific test kit used.

-

Sample Preparation: In a well-ventilated fume hood, carefully open the container of this compound.

-

Testing:

-

Dip the peroxide test strip into the liquid for the time specified by the manufacturer.

-

Remove the strip and wait for the color to develop.

-

-

Interpretation: Compare the color of the test strip to the color chart provided with the kit to determine the peroxide concentration.

-

Action: If peroxides are present at a hazardous level (consult safety guidelines), do not use the material. The peroxides must be professionally removed or the material disposed of as hazardous waste.

Visualizations

Logical Workflow for Handling and Storage

Caption: A logical workflow for the safe handling and storage of this compound.

Potential Degradation Pathway: Peroxide Formation

Caption: A simplified diagram illustrating the autooxidation pathway leading to peroxide formation in ethers.

References

- 1. Buy (1,4-Dioxan-2-yl)methanol (EVT-1216440) | 143669-41-4 [evitachem.com]

- 2. (2S)-1,4-Dioxan-2-yl-methanol|lookchem [lookchem.com]

- 3. (2S)-1,4-Dioxan-2-yl-methanol CAS#: 406913-93-7 [m.chemicalbook.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. 1,4-Dioxane | C4H8O2 | CID 31275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

Methodological & Application

Synthesis of (2-Methyl-1,4-dioxan-2-yl)methanol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of (2-Methyl-1,4-dioxan-2-yl)methanol, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the epoxidation of 2-methyl-2-propen-1-ol to yield 2-methyl-2-(hydroxymethyl)oxirane. This intermediate is subsequently reacted with ethylene glycol under basic conditions to afford the target molecule. This protocol includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

This compound is a substituted 1,4-dioxane derivative of interest in the synthesis of novel pharmaceutical compounds. The 1,4-dioxane ring is a prevalent scaffold in a variety of biologically active molecules. The presence of both a methyl and a hydroxymethyl group on the same carbon atom of the dioxane ring offers a unique stereocenter and a primary alcohol for further functionalization, making it an attractive intermediate for the generation of diverse chemical libraries. The synthetic route described herein is based on established chemical transformations, providing a reliable method for the preparation of this compound in a laboratory setting.

Data Presentation

| Step | Reaction | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Epoxidation | 2-Methyl-2-propen-1-ol | m-Chloroperoxybenzoic acid (m-CPBA), Sodium bicarbonate (NaHCO₃) | Dichloromethane (CH₂Cl₂) | 0 to rt | 4 | 85 | >95 (by NMR) |

| 2 | Dioxane Formation | 2-Methyl-2-(hydroxymethyl)oxirane | Ethylene glycol, Sodium hydride (NaH) | Tetrahydrofuran (THF) | rt to 65 | 12 | 75 | >98 (by GC-MS) |

Experimental Protocols

Step 1: Synthesis of 2-Methyl-2-(hydroxymethyl)oxirane

This procedure details the epoxidation of 2-methyl-2-propen-1-ol using meta-chloroperoxybenzoic acid (m-CPBA). The reaction is performed under mild conditions to selectively form the epoxide.

Materials:

-

2-Methyl-2-propen-1-ol

-

m-Chloroperoxybenzoic acid (m-CPBA, 77%)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of 2-methyl-2-propen-1-ol (1.0 eq) in dichloromethane (CH₂Cl₂) in a round-bottom flask cooled in an ice bath (0 °C), add sodium bicarbonate (2.0 eq).

-

Slowly add m-chloroperoxybenzoic acid (1.2 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3.5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 2-methyl-2-(hydroxymethyl)oxirane as a colorless oil.

Step 2: Synthesis of this compound

This procedure describes the ring-opening of the epoxide with ethylene glycol, followed by intramolecular cyclization to form the 1,4-dioxane ring.

Materials:

-

2-Methyl-2-(hydroxymethyl)oxirane

-

Ethylene glycol

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask equipped with a reflux condenser and a dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask, add ethylene glycol (1.5 eq) dropwise at room temperature.

-

Stir the mixture for 30 minutes at room temperature to form the sodium salt of ethylene glycol.

-

Add a solution of 2-methyl-2-(hydroxymethyl)oxirane (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 65 °C) and maintain for 12 hours.

-

Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and cautiously quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a colorless oil.

Mandatory Visualization

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for the Laboratory Preparation of (2-Methyl-1,4-dioxan-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the laboratory-scale synthesis of (2-Methyl-1,4-dioxan-2-yl)methanol, a valuable building block in medicinal chemistry and drug development. The described methodology is a two-step process commencing with the synthesis of the key intermediate, 2-methyl-1,2,4-butanetriol, followed by an acid-catalyzed cyclization to yield the target compound.

Overview of Synthetic Approach

The synthesis of this compound is achieved through a two-step reaction sequence:

-

Reduction of a Malic Acid Diester: The precursor, 2-methyl-1,2,4-butanetriol, is prepared via the reduction of a suitable malic acid diester, such as dimethyl malate or diethyl malate, using a metal hydride reducing agent.

-